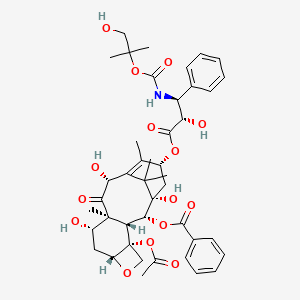
Potassium (2,3,4-trifluoroquinolin-6-yl)trihydroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium quinoline-6-trifluoroborate is a boronic acid derivative known for its stability and reactivity in various chemical transformations. It is a crystalline solid with the molecular formula C9H6BF3KN and a molecular weight of 235.06 g/mol . This compound is particularly valued in organic synthesis due to its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium quinoline-6-trifluoroborate can be synthesized through several methods. One common approach involves the reaction of quinoline-6-boronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere . The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of potassium quinoline-6-trifluoroborate may involve continuous-flow chemistry techniques to enhance efficiency and scalability . This method allows for the precise control of reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium quinoline-6-trifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving potassium quinoline-6-trifluoroborate.
Major Products
The major products formed from reactions involving potassium quinoline-6-trifluoroborate are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Potassium quinoline-6-trifluoroborate has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism by which potassium quinoline-6-trifluoroborate exerts its effects is through its participation in palladium-catalyzed cross-coupling reactions. In these reactions, the compound acts as a source of the quinoline-6-boronic acid moiety, which undergoes transmetalation with a palladium complex. This process leads to the formation of a new carbon-carbon bond, with the trifluoroborate group serving as a leaving group .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium naphthyltrifluoroborate
- Potassium pyridyltrifluoroborate
Uniqueness
Potassium quinoline-6-trifluoroborate is unique due to its quinoline moiety, which imparts distinct electronic and steric properties compared to other organotrifluoroborates. This uniqueness makes it particularly useful in the synthesis of heterocyclic compounds and other complex organic molecules .
Propiedades
Fórmula molecular |
C9H3BF3KN |
|---|---|
Peso molecular |
232.03 g/mol |
InChI |
InChI=1S/C9H3BF3N.K/c10-4-1-2-6-5(3-4)7(11)8(12)9(13)14-6;/h1-3H;/q-1;+1 |
Clave InChI |
GGLVVWSCOKJOCW-UHFFFAOYSA-N |
SMILES canónico |
[B-]C1=CC2=C(C=C1)N=C(C(=C2F)F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B15288355.png)
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B15288375.png)

![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B15288398.png)





![5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B15288439.png)



![(1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B15288470.png)
